![molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9](/img/structure/B14261966.png)
7,7-Dimethylspiro[4.5]decane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethylspiro[45]decane-1,4-dione is a polycyclic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethylspiro[4.5]decane: A similar spirocyclic compound with different functional groups.
Spiro[4.5]decan-7-one: Another spirocyclic compound with a ketone group at a different position.
Uniqueness
7,7-Dimethylspiro[4.5]decane-1,4-dione is unique due to the presence of two ketone groups at specific positions, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct spatial properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
156968-57-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9,9-dimethylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3 |
InChI Key |
WILVGFZBSAMEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(=O)CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



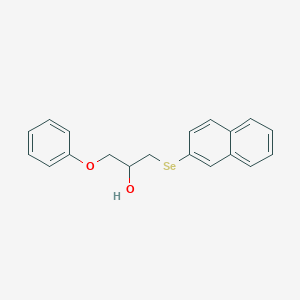

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
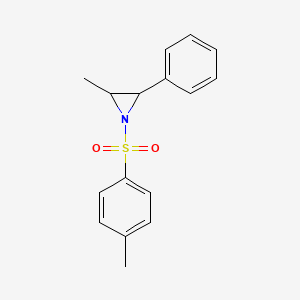
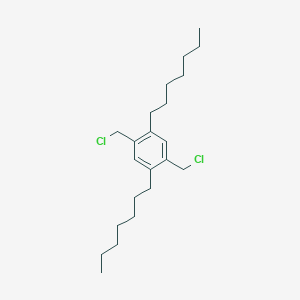
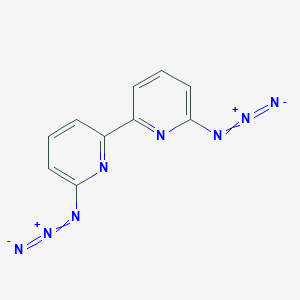
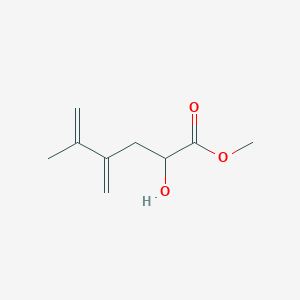
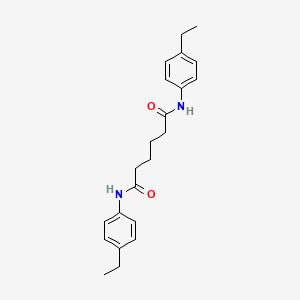
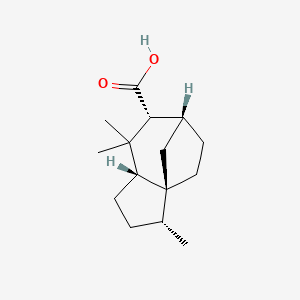
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
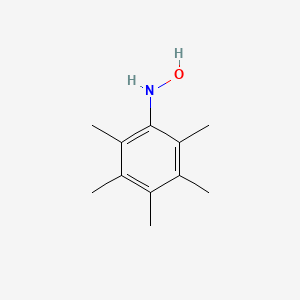
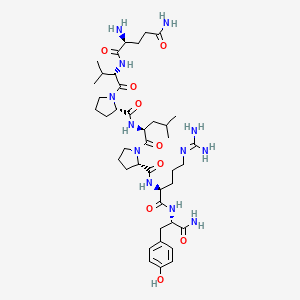
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
